molecular formula C14H12BrNO2 B1371801 5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-73-2

5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No.: B1371801
CAS No.: 952183-73-2
M. Wt: 306.15 g/mol
InChI Key: INPBOLWUAJEPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a complex organic compound characterized by its bromine and pyridine functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylbenzyl alcohol and 5-bromopyridine-2-carboxaldehyde.

  • Reaction Steps: The process involves a series of reactions including bromination, oxidation, and condensation.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical reactors that allow precise control over reaction conditions such as temperature, pressure, and pH.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the bromine content.

  • Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Heterocyclic compounds and other substituted pyridines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, primarily involving its bromine and pyridine groups. These interactions can modulate biological pathways, leading to various physiological responses.

Comparison with Similar Compounds

  • 4-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: Similar structure but different position of the bromine atom.

  • 5-Bromo-1-(3-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde: Similar but with a different methyl group position.

Properties

IUPAC Name

5-bromo-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-10-2-4-11(5-3-10)7-16-8-12(9-17)6-13(15)14(16)18/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPBOLWUAJEPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140351
Record name 5-Bromo-1,6-dihydro-1-[(4-methylphenyl)methyl]-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-73-2
Record name 5-Bromo-1,6-dihydro-1-[(4-methylphenyl)methyl]-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,6-dihydro-1-[(4-methylphenyl)methyl]-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 3
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.